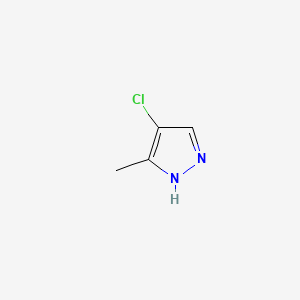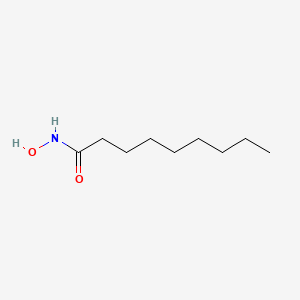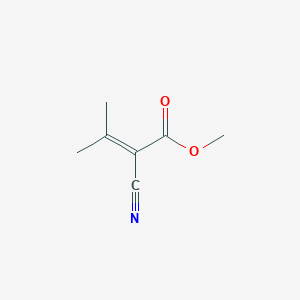
3-Allyl-4-hydroxybenzonitrile
Übersicht
Beschreibung
3-Allyl-4-hydroxybenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, such as hydroxybenzonitriles, which can be used to infer some aspects of the molecular structure and reactivity of 3-Allyl-4-hydroxybenzonitrile. The papers discuss various hydroxybenzonitrile derivatives and their synthesis, physical properties, and potential applications .
Synthesis Analysis
The synthesis of hydroxybenzonitrile derivatives can involve multiple steps, including halogenation, nitration, esterification, amination, and dehydration . For example, a second-generation synthesis process for a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was developed to improve yield and purity, using a non-classical nitrile formation with hydroxylamine-O-sulfonic acid (HOSA) . Although the synthesis of 3-Allyl-4-hydroxybenzonitrile is not explicitly described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of hydroxybenzonitriles is characterized by the presence of a hydroxyl group and a nitrile group attached to a benzene ring. The conversion of hydroxybenzonitriles into oxyanions leads to significant structural changes, such as shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These changes are accompanied by spectral changes observable in IR spectra and can be analyzed using computational methods like ab initio and density functional calculations .
Chemical Reactions Analysis
Hydroxybenzonitriles can participate in various chemical reactions, including interactions with hydrogen bonds and the formation of polymorphs and solvates . The presence of halogen substituents can lead to the formation of chain-like arrangements and two-dimensional sheets through halogen interactions . The reactivity of the hydroxyl and nitrile groups also allows for further functionalization, as seen in the synthesis of herbicide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzonitriles can be influenced by their molecular structure. For instance, the stability of 4-hydroxybenzonitrile is greater than its meta-substituted counterpart due to polar resonance . The conversion into oxyanions also affects the electronic density and charge localization at the oxyanionic centers . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.
Zukünftige Richtungen
The future directions for the study and application of 3-Allyl-4-hydroxybenzonitrile could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, its use in the production of high glass transition temperature polymers represents an efficient strategy toward well-defined biobased high Tg polymer materials .
Eigenschaften
IUPAC Name |
4-hydroxy-3-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-6,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHBCOOJPTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920061 | |
| Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-hydroxybenzonitrile | |
CAS RN |
90923-69-6 | |
| Record name | NSC87354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)